molecular formula C17H16Cl2O B1360598 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-44-0

2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1360598
CAS No.: 898794-44-0
M. Wt: 307.2 g/mol
InChI Key: DGADCPHXHHYYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H16Cl2O It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,4-dimethylbenzene with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chlorine atoms, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of chlorine atoms and the dimethylphenyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2’,4’-Dichloro-3-(2,5-dimethylphenyl)propiophenone
  • 3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Comparison: Compared to its analogs, 2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the dimethylphenyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For instance, the position of the chlorine atoms can affect the compound’s ability to undergo substitution reactions and its binding affinity to biological targets.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGADCPHXHHYYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644702
Record name 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-44-0
Record name 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Reactant of Route 4
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.